![molecular formula C10H14BrNO2S B1522651 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide CAS No. 1182913-23-0](/img/structure/B1522651.png)
4-Bromo-N-isopropyl-3-methylbenzenesulfonamide
Overview
Description
“4-Bromo-N-isopropyl-3-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 1182913-23-0 . It has a molecular weight of 292.2 and its IUPAC name is 4-bromo-N-isopropyl-3-methylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “4-Bromo-N-isopropyl-3-methylbenzenesulfonamide” is1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
HIV-1 Infection Prevention : A study highlighted the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, including 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide derivatives. These compounds have shown potential as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015)
Anticancer Effects : Another study explored the anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways. They also investigated the carbonic anhydrase inhibitory effects of these compounds on various isoenzymes, finding that some of these compounds effectively induced cell death pathways in cancer cells (H. Gul et al., 2018).
Chemical Synthesis : Research on the reaction of methyl-4-nitrobenzenesulfonate with bromide ions in micellar solutions provided insights into the kinetic micellar effects and their potential applications in chemical synthesis (M. Muñoz et al., 2003).
Pharmaceutical Intermediates : A novel and convenient synthesis method using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for the synthesis of various benzonitriles was developed, demonstrating the role of sulfonamide derivatives in producing pharmaceutical intermediates (P. Anbarasan et al., 2011).
Synthesis of Coenzyme Q10 : The synthesis of a key intermediate in the production of coenzyme Q10, involving derivatives of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, was reported. This demonstrates the compound's utility in the synthesis of biologically significant molecules (Fansong Mu et al., 2011).
DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes were studied for their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The sulfonamide derivative played a crucial role in interacting with DNA and influencing the anticancer efficacy of these compounds (M. González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer : The synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups were reported. This compound showed potential for use as a photosensitizer in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and evaluated for their effectiveness as antimicrobial and antiproliferative agents. These studies contribute to the understanding of sulfonamides' role in developing new therapeutic agents (Shimaa M. Abd El-Gilil, 2019).
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-methyl-N-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOYHPEPFTONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681098 | |
Record name | 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-isopropyl-3-methylbenzenesulfonamide | |
CAS RN |
1182913-23-0 | |
Record name | 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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